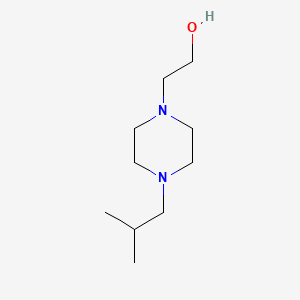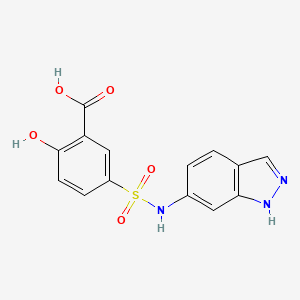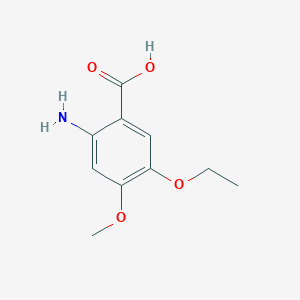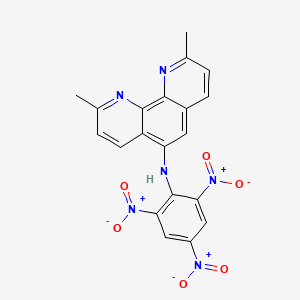
2,9-Dimethyl-5-picrylamino-1,10-phenanthroline
Descripción general
Descripción
2,9-Dimethyl-5-picrylamino-1,10-phenanthroline (DMPA-Phen) is a synthetic compound belonging to the family of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of phenanthrene, a naturally occurring polycyclic aromatic hydrocarbon found in coal tar and petroleum. DMPA-Phen is widely used in scientific research due to its unique properties. It has been used to study the chemistry of PAHs and to explore the mechanism of action of PAHs on biological systems.
Aplicaciones Científicas De Investigación
Host-Guest Complexation Studies
2,9-Dimethyl-5-picrylamino-1,10-phenanthroline has been studied for its host-guest complexation properties. Researchers found that the compound could form complexes with a variety of salts, demonstrating its potential as a selective ion receptor. The ability to complex with ions like Li+, Na+, K+, and others, but not with Mg2+, Ca2+, and some others, highlights its selectivity and potential applications in sensing or separation technologies (Keipert, Cram, & Knobler, 1987).
Chromogenic and Fluorogenic Properties
The chromogenic and fluorogenic properties of 2,9-dimethyl-1,10-phenanthroline derivatives have been explored for the detection of lithium ions. These properties make the compound a promising candidate for developing new chemical sensors, especially for lithium, which is of great interest in various fields including environmental monitoring and biomedical sciences (Sugihara, Kajiwara, Akabori, & Hiratani, 1996).
Photophysical and Electrochemical Applications
Studies on the solvent-induced luminescence quenching and electrochemical properties of copper(I) phenanthroline complexes reveal their potential in the development of optical materials and sensors. These findings suggest applications in designing photofunctional materials with tunable properties for use in technology and research (Penfold et al., 2013).
Charge-Transfer Complexes
Research into the charge-transfer (CT) complexes formed by 2,9-dimethyl-1,10-phenanthroline with various electron acceptors has provided insights into the electronic interactions that could be harnessed for developing novel molecular electronics, sensors, and photovoltaic materials (Gaballa et al., 2008).
Coordination Chemistry and Biological Activity
The coordination of 2,9-dimethyl-1,10-phenanthroline with metals has been extensively studied, leading to discoveries in the field of bioinorganic chemistry, including DNA binding and anticancer activity. These studies open pathways for the development of new chemotherapeutic agents and diagnostic tools (Brodie, Collins, & Aldrich-Wright, 2004).
Propiedades
IUPAC Name |
2,9-dimethyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O6/c1-10-3-5-12-7-15(14-6-4-11(2)22-19(14)18(12)21-10)23-20-16(25(29)30)8-13(24(27)28)9-17(20)26(31)32/h3-9,23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWCRDXLDDCILP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C(=C(C=C2C=C1)NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C=CC(=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407998 | |
| Record name | 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dimethyl-5-picrylamino-1,10-phenanthroline | |
CAS RN |
380482-30-4 | |
| Record name | 2,9-Dimethyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380482-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



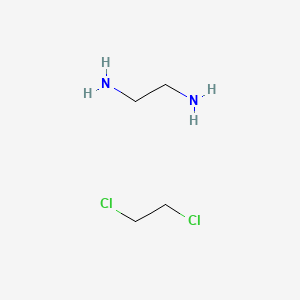
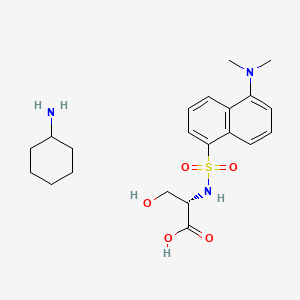

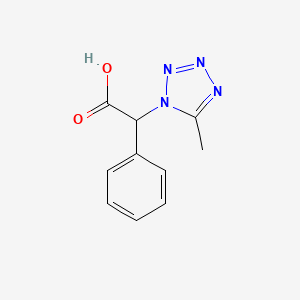
![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1599277.png)
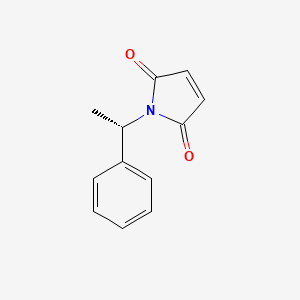
![2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone](/img/structure/B1599282.png)


![p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone](/img/structure/B1599287.png)
